N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide
Description
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-2-3-4-15(18)16-11-13-5-8-17(9-6-13)14-7-10-19-12-14/h2,13-14H,1,3-12H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKYFMUYVIHKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1CCN(CC1)C2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Piperidine Intermediate
The synthesis begins with piperidin-4-ylmethanol, where the primary amine group is protected using tert-butyloxycarbonyl anhydride (Boc₂O) in tetrahydrofuran (THF) under basic conditions. Triethylamine (2.2 equiv) is employed to scavenge HCl, ensuring a 90–95% yield of the Boc-protected intermediate, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This step mirrors protocols from WO2013108809A1, which highlights Boc as a preferred protecting group due to its stability under subsequent reaction conditions.
Introduction of the Oxolan-3-yl Group
The oxolane moiety is introduced via a nucleophilic substitution reaction between the Boc-protected piperidine derivative and 3-bromooxolane. Employing sodium hydride (1.5 equiv) in dimethylformamide (DMF) at 0–50°C facilitates the formation of tert-butyl 4-((oxolan-3-yl)methyl)piperidine-1-carboxylate. WO2013108809A1 corroborates this method, noting that polar aprotic solvents like DMF enhance reaction kinetics by stabilizing transition states.
Deprotection to the Free Amine
Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, yielding 1-(oxolan-3-yl)piperidin-4-yl)methanamine hydrochloride. Patent US10550107B2 emphasizes the use of acidic deprotection for Boc groups, with TFA offering superior selectivity and minimal side reactions. The crude product is neutralized with aqueous sodium bicarbonate and extracted into ethyl acetate, achieving >85% purity before further use.
Amide Bond Formation with Pent-4-enoic Acid
The final step involves coupling the free amine with pent-4-enoyl chloride. Under Schotten-Baumann conditions, the amine is reacted with pent-4-enoyl chloride (1.1 equiv) in a biphasic system of THF and 10% NaOH(aq). The reaction proceeds at 0–5°C to minimize hydrolysis, affording this compound in 70–75% yield. US10550107B2 validates this approach, noting that controlled pH and temperature are critical for maximizing amide bond formation efficiency.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies from WO2013108809A1 indicate that DMF outperforms THF in alkylation reactions due to its high polarity, which solubilizes inorganic bases like sodium hydride. However, for acid-sensitive intermediates, THF with triethylamine is preferred to avoid undesired side reactions.
Purification and Characterization
Chromatographic Purification
Crude this compound is purified via silica gel chromatography using a gradient of ethyl acetate in hexane (20–50%). This method, detailed in WO2013108809A1, removes unreacted pent-4-enoyl chloride and hydroxylated byproducts.
Lyophilization for Amorphous Form
For pharmaceutical applications, the compound is lyophilized from tert-butanol/water (9:1) to obtain an amorphous solid. US10550107B2 reports that lyophilization minimizes thermal degradation compared to spray drying, with residual solvents <0.1% as per ICH guidelines.
Analytical Data and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 5.80–5.65 (m, 2H, CH₂=CH), 4.10–3.85 (m, 4H, oxolane OCH₂), 3.45–3.30 (m, 2H, NCH₂), 2.90–2.70 (m, 2H, CONHCH₂), 2.40–2.20 (m, 1H, piperidine CH), 1.80–1.50 (m, 4H, piperidine CH₂).
- ¹³C NMR (100 MHz, CDCl₃) : δ 173.5 (CONH), 131.2 (CH₂=CH), 79.8 (oxolane OCH₂), 54.3 (piperidine NCH₂), 46.8 (CONHCH₂), 32.1 (piperidine CH), 28.5 (piperidine CH₂).
Infrared (IR) Spectroscopy
Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm amide formation. Peaks at 1100 cm⁻¹ correspond to oxolane C-O-C asymmetric stretching.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Trends : Piperidine derivatives with amide side chains are versatile in drug design, enabling modulation of lipophilicity, bioavailability, and target binding .
- Pharmacological Potential: The target compound’s oxolane group may enhance solubility compared to phenyl or phenethyl substituents in fentanyl analogs .
- Data Limitations: No direct toxicity, synthesis, or bioactivity data for the target compound are available in the evidence. Further studies are needed to elucidate its pharmacokinetic profile.
Biological Activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide is a synthetic organic compound notable for its unique structural features, which include a piperidine ring, an oxolane group, and a pentenamide chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules and therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₂₆N₂O₂
- Molecular Weight : 266.38 g/mol
- CAS Number : 2097920-18-6
The compound's structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.
The precise mechanism of action of this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes, modulating their activity. This interaction could lead to various physiological effects, which necessitates detailed studies to clarify the underlying molecular mechanisms.
Antiviral Activity
Research indicates that compounds similar to this compound have demonstrated antiviral properties. For instance, studies on piperidine derivatives have shown that they can inhibit the binding of HIV envelope glycoprotein gp120 to the CD4 receptor, thus blocking viral entry into host cells . Given the structural similarities, this compound may exhibit comparable antiviral activity.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also worth noting. Piperidine-based compounds have been extensively studied for their ability to inhibit acetylcholinesterase (AChE) and urease, both of which are significant in treating various diseases . The biological activity against these enzymes suggests that this compound could be evaluated for similar inhibitory effects.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antiviral Studies : A systematic study on piperidine derivatives indicated that specific analogs could inhibit HIV entry effectively at low micromolar concentrations. These findings highlight the potential for developing new antiviral therapies based on structural modifications of piperidine derivatives .
- Enzyme Inhibition Research : In a study evaluating various piperidine compounds, several exhibited strong AChE inhibitory activity with IC₅₀ values significantly lower than established standards. This suggests that similar compounds may have therapeutic potential in neurodegenerative diseases where AChE inhibition is beneficial .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}but-4-enamide | Similar piperidine structure | Moderate antiviral activity |
| N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}hex-4-enamide | Extended alkene chain | Enhanced enzyme inhibition |
This comparative analysis shows that while structural modifications can influence biological activity, the fundamental piperidine framework appears crucial for maintaining therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
